molecular formula C13H13NO4S2 B2787562 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid CAS No. 6594-02-1

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No.: B2787562
CAS No.: 6594-02-1
M. Wt: 311.37
InChI Key: UOZIGPIGTJKAOO-RMKNXTFCSA-N
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Description

This compound is a thiazolidinone derivative characterized by a furan-substituted methylene group and a branched 3-methylbutanoic acid side chain. Its structure comprises:

  • Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl scaffold, which is a heterocyclic system associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties .
  • Furan-2-ylmethylene substituent: A furan ring linked via a conjugated double bond (E-configuration) to the thiazolidinone core. The furan moiety enhances electron delocalization and may influence intermolecular interactions.

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)19)6-8-4-3-5-18-8/h3-7,10H,1-2H3,(H,16,17)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZIGPIGTJKAOO-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a complex organic compound notable for its diverse biological activities. This compound features a thiazolidinone core, a furan moiety, and a branched carboxylic acid side chain, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid can be represented as follows:

Chemical Structure

Key Features:

  • Thiazolidinone Core: Known for its biological activity, particularly in medicinal chemistry.
  • Furan Moiety: Associated with significant interactions in biological systems.
  • Carboxylic Acid Group: Enhances solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone and furan structures often exhibit antimicrobial properties. For instance, derivatives of related compounds have shown activity against various bacterial strains. In vitro studies have demonstrated that (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid possesses antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored through computational docking studies and in vitro assays. The thiazolidinone ring is believed to interact with cancer-related proteins, potentially inhibiting tumor growth. In one study, the compound exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating significant effectiveness .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It is hypothesized that the thiazolidinone moiety may inhibit specific inflammatory pathways, reducing cytokine production in immune cells. Experimental results suggest that (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid can decrease inflammation markers in cultured cells .

The precise mechanism of action for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid remains under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in disease processes. The furan and thiazolidinone structures may facilitate binding to these targets, leading to modulation of their activity .

Synthesis and Derivatives

The synthesis of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid typically involves the condensation of furan derivatives with thiazolidinones under basic conditions. Various synthetic routes have been explored to optimize yield and purity .

Common Synthetic Routes:

MethodDescriptionYield
CondensationFuran aldehyde + ThiazolidinoneHigh
RecrystallizationPurification method post-synthesisModerate

Case Studies

  • Antimicrobial Study: A study by Zvarec et al. reported that derivatives similar to this compound showed significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 16–32 mg/ml .
  • Cytotoxicity Assay: In vitro tests on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, with IC50 values suggesting it could be developed into a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiazolidinone derivatives, focusing on substituents, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents Molecular Formula (Inferred) Physicochemical Properties
(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid Furan-2-ylmethylene, 3-methylbutanoic acid C₁₄H₁₃NO₄S₂ Not explicitly reported (similar compounds: mp 122–124°C for 13c )
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c) 4-Methoxyphenyl-pyrazole, phenylpropanoic acid C₂₃H₂₀N₂O₄S₂ Mp 122–124°C; IR peaks: 1702 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
2-((5E)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid 4-Bromophenyl-furyl, butanoic acid C₁₈H₁₄BrNO₄S₂ Structural focus; bromine enhances lipophilicity
(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Ethylphenyl-furyl, butanoic acid C₂₀H₂₀NO₄S₂ Ethyl group may improve metabolic stability

Key Observations:

Substituent Impact on Bioactivity: Compound 13c () features a pyrazole ring and phenylpropanoic acid, which likely enhance π-π stacking interactions in enzyme binding pockets. Its IR data suggest strong hydrogen bonding via the carbonyl group . The 3-methylbutanoic acid group in the target compound offers steric bulk compared to simpler butanoic acid chains (), possibly affecting target selectivity.

Thermal Stability: Compound 13c has a melting point of 122–124°C, consistent with its rigid pyrazole-thiazolidinone hybrid structure . The target compound’s melting point is unreported but may be lower due to its aliphatic side chain.

Spectral Signatures: Thiazolidinone derivatives universally exhibit strong C=O (1700–1680 cm⁻¹) and C=N (1610–1590 cm⁻¹) IR peaks, as seen in 13c . The target compound’s furan ring may introduce additional C=C stretching (1529 cm⁻¹) .

Pharmacological Potential: While biological data for the target compound are absent, analogs like 13c and bromophenyl derivatives are often explored as kinase inhibitors (e.g., EGFR or CDK inhibitors) due to their electron-deficient thiazolidinone cores .

Q & A

Basic Question: What synthetic methodologies are optimized for preparing (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of 2-thioxothiazolidin-4-one derivatives with furan-2-carbaldehyde under acidic conditions (e.g., acetic acid with sodium acetate) to form the benzylidene intermediate .

  • Step 2: Alkylation of the thiazolidinone core with 3-methylbutanoic acid derivatives, requiring precise control of reaction time (2.5–3 hours) and temperature (reflux at ~110°C) to achieve stereoselectivity for the E-isomer .

  • Key Optimization Parameters:

    ParameterOptimal RangeImpact on Yield/Purity
    SolventAcetic acid/DMFMaximizes solubility of intermediates
    Temperature100–110°C (reflux)Avoids decomposition of thioamide groups
    CatalystSodium acetateEnhances condensation kinetics
    Reaction Time2.5–3 hoursBalances completion vs. side reactions

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies stereochemistry (E vs. Z) via coupling constants (e.g., J = 12–14 Hz for E-isomer vinyl protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazolidinone and furan moieties .
  • Infrared Spectroscopy (IR): Confirms functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Question: How do reaction conditions influence stereochemical outcomes in analogous thiazolidinone derivatives?

Answer:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring E-isomers, while non-polar solvents may promote Z-isomer formation via π-stacking .

  • Acid Catalysis: Protonation of the aldehyde carbonyl enhances electrophilicity, driving selective E-adduct formation (e.g., acetic acid/sodium acetate systems) .

  • Case Study:

    DerivativeSolventE:Z RatioYield (%)
    Furan-substitutedAcetic acid85:1548
    Thiophene-substitutedDMF92:855

Advanced Question: What structure-activity relationships (SAR) are hypothesized for this compound’s bioactivity?

Answer:

  • Core Modifications:
    • Thioxo Group (C=S): Critical for hydrogen bonding with biological targets (e.g., enzymes like tyrosinase) .
    • Furan Moiety: Enhances lipophilicity and π-π stacking with aromatic residues in binding pockets .
  • Side Chain Effects:
    • 3-Methylbutanoic Acid: The branched alkyl chain improves membrane permeability compared to linear analogs .
  • Computational Insights:
    • Docking Studies: Predict strong binding affinity (−9.2 kcal/mol) to the ATP-binding site of kinases due to furan-thiazolidinone interactions .

Advanced Question: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Predictions:

    PropertyPredictionMethod/Software
    LogP2.8 (±0.3)SwissADME
    Solubility (mg/mL)0.12QikProp
    CYP3A4 InhibitionModeratePreADMET
  • Strategies for Improvement:

    • Introduce polar substituents (e.g., -OH) to reduce LogP and enhance solubility.
    • Modify the furan ring to mitigate CYP450 interactions .

Advanced Question: How should researchers address contradictory data on synthetic yields in related compounds?

Answer:

  • Case Analysis:
    • Low Yields (e.g., 48% in vs. 55% in ): Differences arise from substituent electronic effects (electron-withdrawing groups slow condensation) and purification methods (chromatography vs. recrystallization).
    • Mitigation:
  • Use microwave-assisted synthesis to reduce reaction times and improve reproducibility .
  • Employ continuous flow reactors for scalable, consistent product formation .

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